Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-
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Overview
Description
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethoxyphenyl ethanone, followed by the introduction of the diphenylmethyl piperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents on the aromatic rings or the piperazine moiety. Examples include:
- Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(methyl)-1-piperazinyl]-
- Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(phenyl)-1-piperazinyl]-
Uniqueness
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds
Conclusion
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is a compound of significant interest due to its complex structure and potential applications
Properties
CAS No. |
93035-08-6 |
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Molecular Formula |
C27H30N2O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-23-13-14-24(26(19-23)32-2)25(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3 |
InChI Key |
YQYPRPQQPSCZJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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